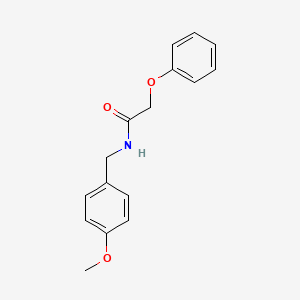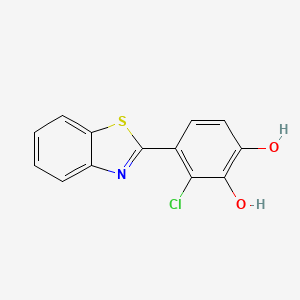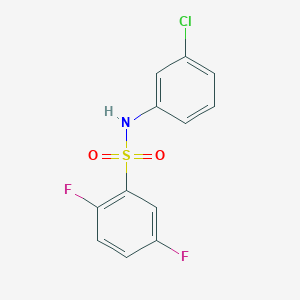![molecular formula C17H19N5O2S B5767398 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for the treatment of B cell malignancies.
Mécanisme D'action
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream BCR signaling pathways. This results in decreased survival and proliferation of B cells, leading to the induction of apoptosis.
Biochemical and physiological effects:
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been shown to induce apoptosis in B cell lines and primary CLL cells, and to inhibit tumor growth in mouse models of B cell malignancies. In addition, 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several advantages as a therapeutic agent, including its potent inhibition of BTK activity, its ability to induce apoptosis in B cells, and its potential to enhance the activity of other anti-cancer agents. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration schedules.
Orientations Futures
There are several potential future directions for research on 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide and its use as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in patients with CLL, MCL, and DLBCL.
2. Studies to investigate the potential use of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in combination with other anti-cancer agents, such as venetoclax and rituximab.
3. Further optimization of dosing and administration schedules to maximize the therapeutic benefits of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide while minimizing toxicity.
4. Studies to investigate the potential use of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in other B cell-related diseases, such as autoimmune disorders and transplant rejection.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves the reaction of 4-tert-butyl-N-(3-aminophenyl)benzenesulfonamide with sodium azide to form the tetrazole ring, followed by the introduction of a 3-(1H-tetrazol-1-yl)phenyl group at the para position of the benzene ring using Suzuki coupling. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has demonstrated potent inhibition of BTK activity, leading to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis.
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)13-7-9-16(10-8-13)25(23,24)19-14-5-4-6-15(11-14)22-12-18-20-21-22/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGKDLIJUFCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)


